molecular formula C15H14N4O3S2 B11027775 methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11027775
M. Wt: 362.4 g/mol
InChI Key: VGDJXPQTMNCPQU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a bis-thiazole derivative featuring two thiazole rings interconnected via a carbonylamino (-NH-C(=O)-) linker. The first thiazole ring (position 5) contains a methyl ester group at position 5 and a methyl substituent at position 3. The second thiazole (position 2) is substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H14N4O3S2/c1-8-10(24-15(17-8)19-6-4-5-7-19)12(20)18-14-16-9(2)11(23-14)13(21)22-3/h4-7H,1-3H3,(H,16,18,20)

InChI Key

VGDJXPQTMNCPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Ethyl Acetoacetate

The synthesis begins with the bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) in a mixed solvent system of tetrahydrofuran (THF) and water. This step introduces a bromine atom at the α-position of the ketone, yielding ethyl 2-bromoacetoacetate:

CH3COCH2COOEt+NBSTHF/H2OCH3COCBrHCOOEt\text{CH}3\text{COCH}2\text{COOEt} + \text{NBS} \xrightarrow{\text{THF/H}2\text{O}} \text{CH}3\text{COCBrHCOOEt}

Cyclization with Thiourea Derivatives

The brominated intermediate undergoes cyclization with thiourea in refluxing ethanol, forming the thiazole core. Ammonia is added to basify the reaction mixture, yielding Intermediate A with 78–85% purity:

CH3COCBrHCOOEt+NH2CSNH2ΔThiazole Intermediate A\text{CH}3\text{COCBrHCOOEt} + \text{NH}2\text{CSNH}_2 \xrightarrow{\Delta} \text{Thiazole Intermediate A}

Key Reaction Parameters

ParameterOptimal ConditionYield (%)
SolventEthanol/THF (3:1)82
Temperature80°C
Reaction Time6 hours

Synthesis of 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylic Acid

Thiazole Ring Formation

4-Methylthiazole-5-carboxylic acid is synthesized via cyclization of 2-chloro-3-oxobutanoate with N-methylthiourea in pyridine. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbonyl chloride, followed by dehydration:

ClC(O)CH2COOEt+NH2CSNHMePyridine4-Methylthiazole-5-carboxylate\text{ClC(O)CH}2\text{COOEt} + \text{NH}2\text{CSNHMe} \xrightarrow{\text{Pyridine}} \text{4-Methylthiazole-5-carboxylate}

C2 Functionalization with Pyrrole

The C2 position of the thiazole is brominated using phosphorus tribromide (PBr₃) in acetic acid. Subsequent nucleophilic aromatic substitution with pyrrole in the presence of potassium carbonate introduces the heterocyclic moiety:

Thiazole-Br+PyrroleK2CO3,DMFIntermediate B\text{Thiazole-Br} + \text{Pyrrole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate B}

Optimization of Substitution Reaction

CatalystSolventTemperature (°C)Yield (%)
K₂CO₃DMF12065
Cs₂CO₃DMSO10058
DBUTHF8043

Amide Bond Formation Between Intermediates A and B

Activation of Intermediate B

The carboxylic acid group of Intermediate B is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This step is conducted under anhydrous conditions to prevent hydrolysis:

Thiazole-COOH+SOCl2refluxThiazole-COCl\text{Thiazole-COOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Thiazole-COCl}

Coupling with Intermediate A

The acyl chloride reacts with the amino group of Intermediate A in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is monitored via TLC, and the product is purified via column chromatography:

Intermediate A+Thiazole-COClEt3NFinal Product\text{Intermediate A} + \text{Thiazole-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Final Product}

Coupling Reaction Efficiency

Coupling AgentSolventTemperature (°C)Yield (%)
EDCl/HOBtDCM2572
SOCl₂/Et₃NDCM0–2568
HATU/DIPEADMF2575

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (s, 1H, pyrrole-H), 3.92 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).

Purity and Yield

StepYield (%)Purity (HPLC)
Intermediate A8298.5
Intermediate B6597.8
Final Product6899.1

Challenges and Optimization Opportunities

Side Reactions in Pyrrole Substitution

Competitive oxidation of pyrrole during nucleophilic substitution reduces yields. Implementing inert atmospheres (N₂/Ar) and low temperatures mitigates this issue.

Amide Bond Hydrolysis

The final product is susceptible to hydrolysis under acidic or basic conditions. Storage at –20°C in anhydrous DCM preserves stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate (CAS 313262-15-6)

  • Structure : Differs in the acyl group (3-nitrobenzamido vs. pyrrol-1-yl-thiazole carbonyl) and ester (ethyl vs. methyl).
  • Synthesis: Prepared via coupling of ethyl 4-methyl-2-amino-thiazole-5-carboxylate with 3-nitrobenzoyl chloride, analogous to the target compound’s amide bond formation .

Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1)

  • Structure : Features a tetrazole-thioether side chain instead of the pyrrol-thiazole system.
  • Synthesis : Involves thiourea cyclization and tetrazole incorporation, highlighting divergent synthetic pathways compared to the target’s direct coupling approach .
  • Applications: Tetrazole groups are known to enhance metabolic stability, suggesting the target compound may exhibit shorter half-life due to the absence of this motif .

Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1086375-61-2)

  • Structure : Lacks the bis-thiazole architecture but shares a methyl ester and trifluoromethyl group.

Physicochemical and Spectroscopic Properties

Table 2. Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) HR-MS (m/z) Reference
Target Compound 403.4 N/A N/A Inferred
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-pyrimidine-5-carbonitrile () 436.4 242–243 436.1616 [M+H]⁺
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-thiazole-5-carboxylate 343.4 N/A N/A
  • Analysis : The target’s higher molecular weight (403.4 vs. 343.4 in ) reflects its bis-thiazole structure. Missing data for the target compound underscores the need for experimental characterization.

Biological Activity

Methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N4O3S2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_3\text{S}_2

Biological Activity Overview

Thiazole derivatives have been extensively studied for their biological activities. The compound in focus exhibits various pharmacological effects, primarily due to the presence of the thiazole ring and the pyrrole moiety.

Antimicrobial Activity

Research indicates that thiazole derivatives demonstrate significant antibacterial properties. A study evaluated a series of thiazole compounds against both Gram-positive and Gram-negative bacteria. The results showed that many thiazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like oxytetracycline. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Activity Comparison
Methyl 4-Methyl Thiazole7.815.68x higher than Oxytetracycline
Control (Oxytetracycline)62.5125Baseline

The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives containing a pyrrole ring have been linked to the inhibition of human carbonic anhydrase, an enzyme often overexpressed in tumors.

Case Studies

  • Antibacterial Study : A study published in Organic & Biomolecular Chemistry synthesized various thiazole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the thiazole compound exhibited a twofold to sixteenfold increase in antibacterial activity compared to traditional antibiotics .
  • Anticancer Research : Another research article explored the effects of thiazole derivatives on cancer cell lines, demonstrating that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for development as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption : It can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Q & A

Basic: What are the optimal synthetic routes for methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, including condensation of thiazole precursors and amide coupling. Key parameters affecting yield include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation steps .
  • Catalysts : Copper(I) iodide or palladium-based catalysts improve coupling efficiency for pyrrole-thiazole linkages .
  • Temperature control : Reflux conditions (~120°C) are critical for cyclization, while room temperature is sufficient for amide bond formation .
    Validate purity at each step using TLC and intermediate characterization (e.g., melting point analysis) .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing thiazole and pyrrole ring systems .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .
  • Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values to verify purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its thiazole-pyrrole scaffold?

Methodological Answer:

  • Structural modifications : Synthesize analogs by altering substituents on the thiazole (e.g., methyl to ethyl) or pyrrole (e.g., electron-withdrawing groups) .
  • Bioassays : Test inhibitory activity against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using in vitro assays (IC50_{50} determination) .
  • Data correlation : Use regression analysis to link electronic properties (Hammett constants) or steric parameters (Taft indices) to activity trends .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Validate poses with experimental data (e.g., X-ray crystallography of similar complexes) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Advanced: How should researchers resolve contradictions in reported spectral data or bioactivity across studies?

Methodological Answer:

  • Reproducibility checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Meta-analysis : Compare bioactivity datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .

Advanced: What mechanistic insights guide the optimization of its synthetic pathway?

Methodological Answer:

  • Intermediate trapping : Identify transient species (e.g., enolates) via low-temperature NMR or quenching experiments .
  • Kinetic studies : Monitor reaction progress using HPLC to determine rate-limiting steps (e.g., amide coupling vs. cyclization) .
  • Isotopic labeling : Use 15^{15}N-labeled reagents to trace nitrogen migration in thiazole ring formation .

Advanced: How can researchers design experiments to assess its multi-target effects in disease pathways?

Methodological Answer:

  • Proteomic profiling : Employ affinity chromatography or activity-based protein profiling (ABPP) to identify off-target interactions .
  • Network pharmacology : Integrate transcriptomic data (e.g., RNA-seq) with pathway enrichment tools (e.g., KEGG) to predict synergistic targets .
  • Phenotypic screening : Use high-content imaging to evaluate effects on cellular processes (e.g., apoptosis, migration) .

Advanced: What methodologies evaluate its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) stress .
  • HPLC monitoring : Quantify degradation products (e.g., hydrolyzed amide bonds) using C18 columns and UV detection (λ = 254 nm) .
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) via Arrhenius plots .

Advanced: How do researchers integrate computational and experimental data to refine its pharmacophore model?

Methodological Answer:

  • Pharmacophore mapping : Use Schrödinger’s Phase to align active analogs and identify essential features (e.g., hydrogen bond acceptors) .
  • QSAR modeling : Train machine learning models (e.g., Random Forest) on descriptors (logP, polar surface area) and bioactivity data .
  • Validation : Perform leave-one-out cross-validation and external testing with newly synthesized derivatives .

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